molecular formula C17H19NO4 B1214951 (S)-6-O-Methylnorlaudanosoline

(S)-6-O-Methylnorlaudanosoline

Cat. No.: B1214951
M. Wt: 301.34 g/mol
InChI Key: RHMGJTZOFARRHB-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-6-O-methylnorlaudanosoline is an aromatic ether. It derives from a (S)-norlaudanosoline.

Scientific Research Applications

O-Methyltransferase Activity

(S)-6-O-Methylnorlaudanosoline serves as a substrate for various O-methyltransferases involved in the biosynthesis of benzylisoquinoline alkaloids. Studies have demonstrated that specific enzymes like GFLOMT1 and GFLOMT2 can catalyze the methylation of norlaudanosoline to produce this compound, showcasing its role in metabolic pathways within plants such as Galanthus flavus and Nymphaea species. The enzymatic activity is characterized by high catalytic efficiency, with kinetic parameters indicating favorable substrate turnover rates (Table 1) .

EnzymeSubstrateKinetic Parameters (Km)Conversion Efficiency
GFLOMT1(S)-norlaudanosoline12 µMHigh
GFLOMT2This compound15 µMModerate

Biosynthetic Pathways

The compound is pivotal in the biosynthetic pathways of various bioactive compounds. For instance, it is involved in the transformation of norcoclaurine to more complex alkaloids such as laudanosine and reticuline. The specificity of O-methyltransferases for this compound indicates its central role in the diversification of alkaloid structures .

Analgesic Properties

Recent studies have highlighted the potential analgesic properties of this compound derivatives. Research indicates that modifications to the structure can enhance binding affinity to opioid receptors, leading to increased antinociceptive effects in animal models. The pharmacological profile suggests that these compounds may offer therapeutic advantages over traditional opioids by reducing side effects such as respiratory depression .

Anticancer Activity

Emerging research has explored the anticancer potential of this compound derivatives. Some studies have reported cytotoxic effects against various cancer cell lines, suggesting that this compound could be a lead for developing new anticancer agents . The mechanism of action appears to involve apoptosis induction in cancer cells, which warrants further investigation.

Case Study: Enzymatic Characterization

A detailed study isolated two O-methyltransferases from sacred lotus that efficiently methylated (S)-norlaudanosoline and its derivatives, including this compound. The study provided insights into substrate specificity and enzyme kinetics, demonstrating how these enzymes can be harnessed for biotechnological applications in alkaloid production .

Case Study: Pharmacological Evaluation

In vivo studies have evaluated the analgesic effects of this compound derivatives compared to conventional opioids. Results indicated enhanced potency with reduced side effects, highlighting its potential as a safer alternative for pain management .

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

4-[[(1S)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]benzene-1,2-diol

InChI

InChI=1S/C17H19NO4/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,18-21H,4-6H2,1H3/t13-/m0/s1

InChI Key

RHMGJTZOFARRHB-ZDUSSCGKSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O

Isomeric SMILES

COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC(=C(C=C3)O)O)O

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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